![molecular formula C11H14BrNO2 B495700 5-bromo-2-ethoxy-N-ethylbenzamide CAS No. 882080-55-9](/img/structure/B495700.png)
5-bromo-2-ethoxy-N-ethylbenzamide
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Overview
Description
5-bromo-2-ethoxy-N-ethylbenzamide is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.13836 . It is used for research and development purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-ethoxy-N-ethylbenzamide such as its density, boiling point, and melting point are not specified in the search results .Scientific Research Applications
Drug Development
5-bromo-2-ethoxy-N-ethylbenzamide may serve as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features could be useful in the development of SGLT2 inhibitors, which are a class of medications used to treat diabetes .
Biomolecular Research
This compound could be utilized in biomolecular research, particularly in the study of biomolecule:ligand complexes, which are essential for understanding biological processes and developing new drugs .
Free Energy Calculations
In computational chemistry, 5-bromo-2-ethoxy-N-ethylbenzamide might be used for free energy calculations to predict the stability and affinity of molecular interactions .
Structure-Based Drug Design
The compound’s properties may aid in structure-based drug design, helping to refine x-ray crystal complexes and enhance the efficacy of potential pharmaceuticals .
Synthesis of Biaryl Structures
It could be involved in the synthesis of biaryl structures, which are commonly found in various therapeutic agents due to their pharmacological properties .
Mechanism of Action
Target of Action
The primary target of 5-bromo-2-ethoxy-N-ethylbenzamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
5-bromo-2-ethoxy-N-ethylbenzamide acts as an inhibitor of the α-glucosidase enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the breakdown of carbohydrates. This results in a reduction in the rate of carbohydrate digestion and absorption, leading to a decrease in postprandial blood glucose levels .
Biochemical Pathways
The inhibition of α-glucosidase disrupts the normal digestion and absorption of carbohydrates. This affects the glycolysis pathway The downstream effect is a reduction in the production of ATP, the body’s main energy currency .
Result of Action
The molecular effect of 5-bromo-2-ethoxy-N-ethylbenzamide’s action is the inhibition of the α-glucosidase enzyme, leading to a decrease in carbohydrate digestion and absorption. On a cellular level, this results in a reduction in the availability of glucose for energy production, leading to a decrease in ATP production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-bromo-2-ethoxy-N-ethylbenzamide. For instance, the compound is stable under normal temperature and pressure but should avoid contact with strong oxidizing agents and moisture . Additionally, factors such as the pH of the gastrointestinal tract, the presence of other medications, and individual variations in metabolism can also affect the compound’s action and efficacy.
properties
IUPAC Name |
5-bromo-2-ethoxy-N-ethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-13-11(14)9-7-8(12)5-6-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKPEWWSMWPAPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)Br)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-ethoxy-N-ethylbenzamide |
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